

Application Notes: Determination of Creatinine using the Picric Acid-Based Jaffe Reaction

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Compound of Interest

Compound Name: *Picric acid*

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Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function. Its clearance from the blood is a key indicator of the glomerular filtration rate (GFR). The Jaffe reaction, first described by Max Jaffe in 1886, is a long-established colorimetric method for the quantitative determination of creatinine in biological samples such as serum and urine.^{[1][2][3]} This method is valued for its simplicity, cost-effectiveness, and adaptability to automated systems.^[2]

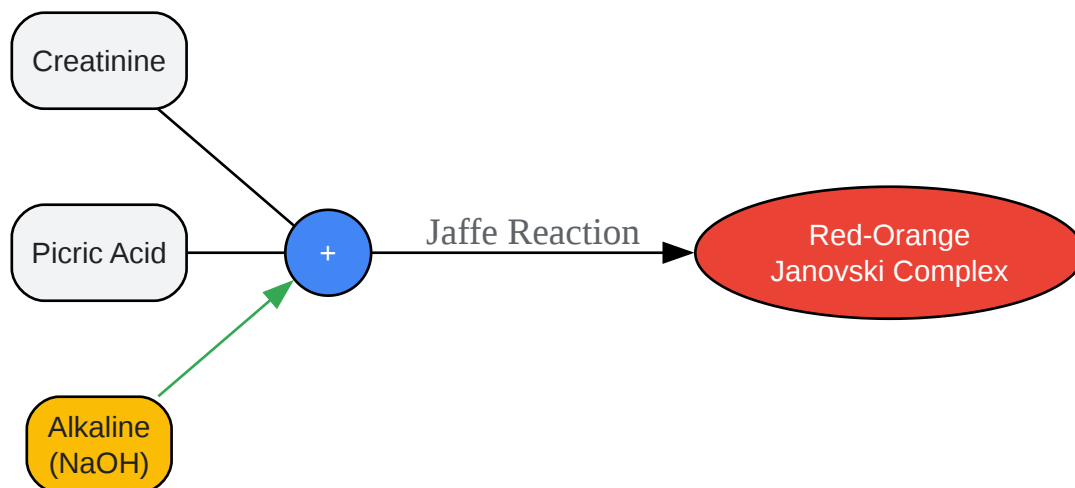
The principle of the Jaffe reaction lies in the formation of a reddish-orange Janovski complex when creatinine reacts with **picric acid** in an alkaline medium.^{[1][4]} The intensity of the color produced is directly proportional to the creatinine concentration and is typically measured spectrophotometrically between 490 and 520 nm.^[1]

These application notes provide detailed protocols for the determination of creatinine in both serum and urine using the Jaffe reaction, along with a summary of key quantitative parameters and a discussion of potential interferences.

Reaction Mechanism

The Jaffe reaction involves the nucleophilic attack of the deprotonated creatinine on the electron-deficient aromatic ring of the picrate ion under alkaline conditions, typically facilitated

by sodium hydroxide. This leads to the formation of a colored complex.[1]



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Caption: The Jaffe reaction pathway for creatinine determination.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Jaffe reaction based on various protocols.

Table 1: Reagent Concentrations and Wavelengths

Parameter	Serum Analysis	Urine Analysis	Reference(s)
Picric Acid (R1) Concentration	9 mmol/L - 25 mmol/L	9 mmol/L - 25 mmol/L	[5] [6]
Sodium Hydroxide (R2) Concentration	0.29 mol/L - 0.4 mol/L	0.29 mol/L - 0.4 mol/L	[6] [7]
Optimal NaOH for PFF of Serum	1 N	N/A	[8]
Optimal NaOH for Urine	N/A	0.25 N	[8]
Measurement Wavelength	490 - 520 nm	490 - 520 nm	[7] [9] [10] [11]

Table 2: Reaction Conditions and Performance

Parameter	Value	Reference(s)
Incubation Time	10 - 30 minutes at room temperature	[12] [13]
Kinetic Reading Interval	20 - 90 seconds	[6] [10]
Linearity	Up to 25 mg/dL	[6]
Lower Limit of Detection	0.20 mg/dL	[6]
Sample Dilution (Urine)	1:20 to 1:100 with distilled water	[9] [11]

Experimental Protocols

Protocol 1: Creatinine Determination in Serum (Endpoint Method)

This protocol includes a deproteinization step to minimize interference from serum proteins.

1. Materials and Reagents:

- **Picric Acid Solution (Saturated):** Dissolve excess **picric acid** in distilled water.
- **Sodium Hydroxide (NaOH) Solution (0.75 N):** Dissolve 30 g of NaOH in distilled water and make up to 1 L.
- **Sodium Tungstate Solution (10% w/v):** Dissolve 100 g of sodium tungstate in distilled water and make up to 1 L.
- **Sulfuric Acid (2/3 N):** Add 18 mL of concentrated H_2SO_4 to approximately 900 mL of distilled water, cool, and adjust the final volume to 1 L.
- **Creatinine Stock Standard (1 mg/mL):** Dissolve 100 mg of pure creatinine in 100 mL of 0.1 N HCl.
- **Working Creatinine Standard (e.g., 2 mg/dL):** Dilute the stock standard appropriately with 0.1 N HCl.
- Test tubes, pipettes, centrifuge, and spectrophotometer.

2. Sample Preparation (Protein-Free Filtrate):

- In a centrifuge tube, add 2.0 mL of serum.
- Add 2.0 mL of 10% sodium tungstate solution.
- Add 2.0 mL of 2/3 N sulfuric acid.
- Mix thoroughly and let it stand for 10 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Collect the clear supernatant (protein-free filtrate).

3. Assay Procedure:

- Set up three test tubes labeled Blank, Standard, and Sample.
- To the Blank tube, add 2.0 mL of distilled water.

- To the Standard tube, add 2.0 mL of the working creatinine standard.
 - To the Sample tube, add 2.0 mL of the protein-free filtrate.
 - To each tube, add 1.0 mL of saturated **picric acid** solution.
 - To each tube, add 1.0 mL of 0.75 N NaOH solution.
 - Mix well and allow the tubes to stand at room temperature for 15 minutes.[\[8\]](#)
 - Measure the absorbance of the Standard and Sample against the Blank at 520 nm.[\[8\]](#)
4. Calculation: Creatinine (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Protocol 2: Creatinine Determination in Urine (Kinetic Method)

This protocol is for a kinetic assay, which can reduce some interferences.

1. Materials and Reagents:

- **Picric Acid** Reagent (R1): 17.5 mmol/L.[\[7\]](#)
- Alkaline Reagent (R2): Sodium hydroxide 0.29 mol/L.[\[7\]](#)
- Working Reagent: Mix equal volumes of R1 and R2. This is stable for a limited time.[\[7\]](#)
- Creatinine Standard (e.g., 2 mg/dL): Prepare as in Protocol 1.
- Test tubes, pipettes, and a spectrophotometer capable of kinetic measurements.

2. Sample Preparation:

- Collect a 24-hour urine sample.
- Dilute the urine sample 1:50 with distilled water.[\[7\]](#)

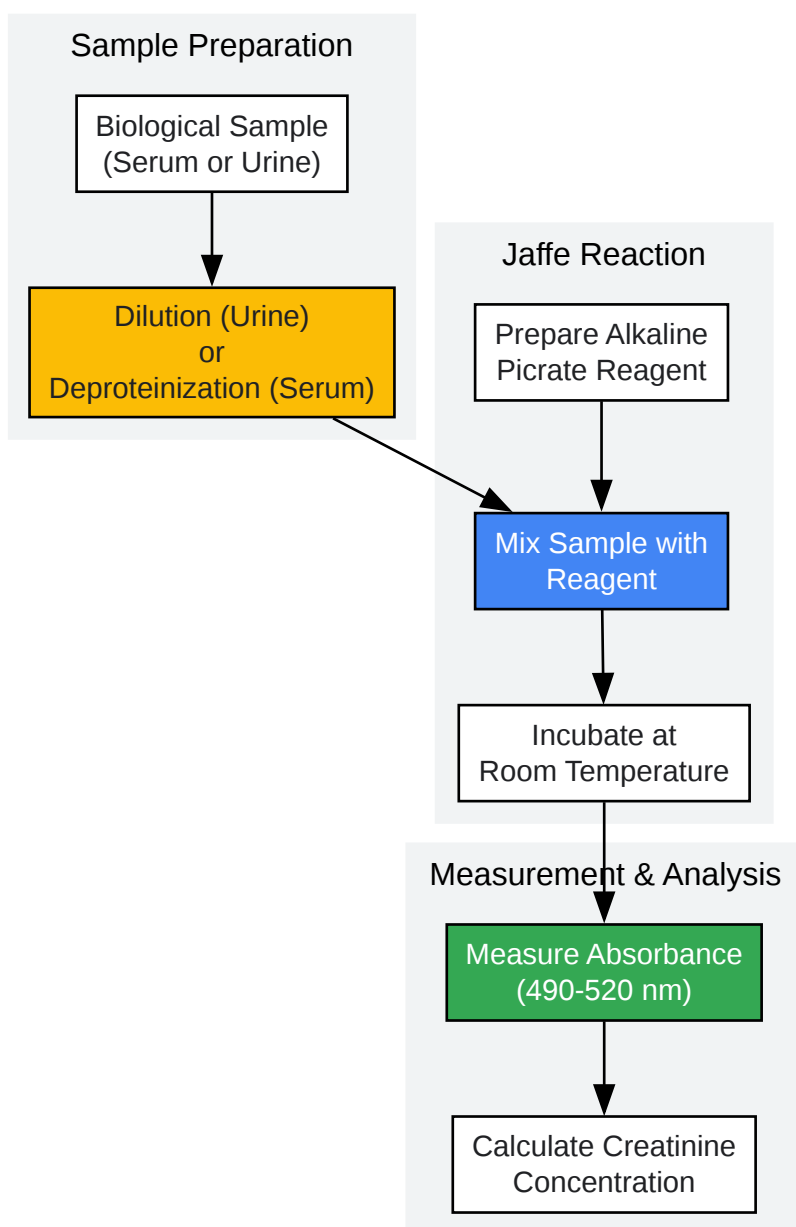
3. Assay Procedure:

- Set up cuvettes for Blank, Standard, and Sample.
- Pipette 1.0 mL of the working reagent into each cuvette.
- To the Blank cuvette, add 100 µL of distilled water.
- To the Standard cuvette, add 100 µL of the working creatinine standard.
- To the Sample cuvette, add 100 µL of the diluted urine sample.
- Mix immediately and start the kinetic measurement.
- Record the absorbance at 492 nm at 30 seconds (A1) and 90 seconds (A2) after adding the sample.^{[7][10]}

4. Calculation:

- Calculate the change in absorbance (ΔA) for the sample and standard: $\Delta A = A_2 - A_1$.
- Creatinine (mg/dL) = (ΔA of Sample / ΔA of Standard) x Concentration of Standard x Dilution Factor

Experimental Workflow



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